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Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B2441418 Get Quote

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-
hydroxyisonicotinonitrile analogues, focusing on their potential as therapeutic agents. By

objectively comparing the performance of various analogues and providing supporting

experimental data, this document serves as a valuable resource for researchers, scientists, and

professionals in the field of drug development.

Introduction: The Versatile 2-
Hydroxyisonicotinonitrile Scaffold
2-Hydroxyisonicotinonitrile, which exists in tautomeric equilibrium with its 2-oxonicotinonitrile

form, represents a privileged scaffold in medicinal chemistry. This heterocyclic motif is a key

component in a variety of biologically active compounds, demonstrating a broad spectrum of

activities, including antiviral and antimicrobial properties. The inherent electronic features of the

pyridinone ring, coupled with the reactivity of the nitrile group, make it an attractive starting

point for the design of novel therapeutic agents. Understanding the relationship between

structural modifications of this core and the resulting biological activity is paramount for the

rational design of more potent and selective drug candidates.

The Landscape of Structure-Activity Relationships
The biological activity of 2-hydroxyisonicotinonitrile analogues can be significantly influenced

by substitutions at various positions of the pyridine ring. The following sections dissect the
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available SAR data, primarily focusing on antiviral and antimicrobial activities.

Core Structure and Tautomerism
Caption: Tautomerism of the core scaffold.

The core scaffold's ability to exist as two tautomers has implications for its interactions with

biological targets, as the hydrogen bond donor-acceptor pattern differs between the two forms.

Substitutions on the Pyridine Ring: A Focus on Diaryl
Analogues
A significant body of research has focused on 4,6-diaryl-2-oxonicotinonitrile derivatives. The

nature and substitution pattern of these aryl rings play a crucial role in determining the

biological activity.

A study by Abou-Elkhair et al. provides valuable insights into the antiviral and antimicrobial

potential of a series of 4,6-diaryl-2-oxonicotinonitrile derivatives and their corresponding

nucleoside analogues.[1] The core structure of the synthesized diaryl derivatives is presented

below:

Caption: General structure of 4,6-diaryl-2-oxonicotinonitrile analogues.

The antiviral activity of these compounds was evaluated against a panel of viruses. The 50%

effective concentration (EC₅₀), which is the concentration of the compound required to inhibit

50% of viral infection, was determined.[1]

Table 1: Antiviral Activity of 2-Oxonicotinonitrile Analogues[1]
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Compound R¹ R² Virus EC₅₀ (µM)

1a -OCH₃ -OCH₃ SARS-CoV >100

1b -OCH₃ -Cl SARS-CoV >100

1c -Cl -Cl SARS-CoV >100

2aAc -OCH₃ -OCH₃ SARS-CoV 12

2bAc -OCH₃ -Cl SARS-CoV >100

2cAc -Cl -Cl SARS-CoV >100

1a -OCH₃ -OCH₃
Influenza A

(H5N1)
>100

1b -OCH₃ -Cl
Influenza A

(H5N1)
>100

1c -Cl -Cl
Influenza A

(H5N1)
>100

2aAc -OCH₃ -OCH₃
Influenza A

(H5N1)
15

2bAc -OCH₃ -Cl
Influenza A

(H5N1)
>100

2cAc -Cl -Cl
Influenza A

(H5N1)
>100

Note: Compound 2aAc is the acetylated glucoside analogue of 1a.

From this data, a clear SAR trend emerges:

The Unsubstituted Diaryl Core: The parent 4,6-diaryl-2-oxonicotinonitriles (1a-c) were largely

inactive against SARS-CoV and Influenza A (H5N1).[1]

The Impact of Glycosylation: The introduction of an acetylated glucose moiety at the N1

position of the pyridinone ring dramatically enhanced antiviral activity. Specifically, compound

2aAc, derived from the dimethoxy-substituted diaryl analogue 1a, exhibited potent activity
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against both SARS-CoV and Influenza A (H5N1).[1] This suggests that the sugar moiety is

crucial for target recognition and/or cellular uptake.

Influence of Aryl Substituents in Nucleoside Analogues: Interestingly, the beneficial effect of

glycosylation was only observed for the dimethoxy-substituted analogue. The corresponding

nucleoside analogues with chloro substituents (2bAc and 2cAc) remained inactive.[1] This

highlights a synergistic relationship between the sugar moiety and the electronic properties

of the aryl substituents. The electron-donating methoxy groups in 2aAc appear to be

favorable for antiviral activity in this context.

The antimicrobial activity of these compounds was assessed by measuring the diameter of the

inhibition zone against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 2-Oxonicotinonitrile Analogues (Inhibition Zone in mm)[1]

Compoun
d

R¹ R²
Bacillus
subtilis

Staphylo
coccus
aureus

Escheric
hia coli

Candida
albicans

1a -OCH₃ -OCH₃ 10 9 8 9

1b -OCH₃ -Cl 12 11 9 10

1c -Cl -Cl 11 10 8 9

7b -OCH₃ -Cl 16 12 10 11

Ampicillin - - 25 22 20 -

Dermatin - - - - - 23

Note: Compound 7b is an acyclic nucleoside analogue of 1b.

The key SAR observations for antimicrobial activity are:

Moderate Activity of the Diaryl Core: The parent diaryl compounds (1a-c) showed weak to

moderate activity against the tested strains.[1]
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Enhancement with Acyclic Nucleoside Modification: Similar to the antiviral activity,

modification into a nucleoside analogue enhanced the antibacterial activity. Compound 7b,

an acyclic nucleoside analogue of 1b, displayed the best activity against the Gram-positive

bacterium Bacillus subtilis.[1] This again underscores the importance of the appended sugar-

like moiety for biological activity.

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental

protocols for the key assays are provided below.

Synthesis of 4,6-Diaryl-2-oxonicotinonitriles (General
Procedure)
This protocol is based on the one-pot condensation method.[1]

Reaction Setup: A mixture of an aromatic ketone (1 mmol), an aromatic aldehyde (1 mmol),

ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL)

is prepared in a round-bottom flask.

Reflux: The reaction mixture is heated under reflux for 6-8 hours.

Work-up: The mixture is cooled to room temperature, and the resulting solid precipitate is

filtered, washed with ethanol, and then with diethyl ether.

Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol or

acetic acid) to yield the pure 4,6-diaryl-2-oxonicotinonitrile.
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Start

Seed Host Cells in 24-well plates

Prepare Serial Dilutions of Test Compounds

Infect Cell Monolayer with Virus

Add Overlay Medium with Test Compounds

Incubate for Plaque Formation

Fix and Stain Cells

Count Plaques and Calculate EC50

Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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